mn-64

Descripción general

Descripción

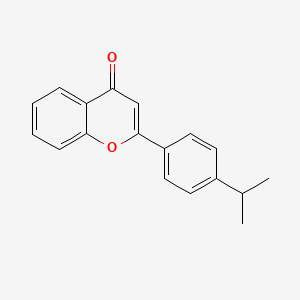

MN-64 es un potente inhibidor de tankyrasa 1 y tankyrasa 2, con valores de IC50 de 6 nM y 72 nM, respectivamente . También se sabe que inhibe ARTD1 y ARTD2 con valores de IC50 de 19.1 μM y 39.4 μM, respectivamente . El compuesto inhibe eficazmente la señalización Wnt/β-catenina a 1 μM y bloquea la actividad de la luciferasa STF a 200 nM . This compound tiene una fórmula molecular de C18H16O2 y un peso molecular de 264.32 g/mol .

Métodos De Preparación

La síntesis de MN-64 implica la preparación de nuevos ligandos y sus respectivos complejos de manganeso . La ruta sintética generalmente incluye el uso de varios reactivos y disolventes bajo condiciones de reacción controladas. Por ejemplo, el compuesto se puede sintetizar utilizando una combinación de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado . Los métodos de producción industrial pueden implicar la ampliación del proceso sintético para producir cantidades mayores de this compound para fines de investigación y desarrollo .

Análisis De Reacciones Químicas

MN-64 experimenta varios tipos de reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución . Los reactivos comunes utilizados en estas reacciones incluyen peróxido de hidrógeno para la oxidación y ácido clorhídrico para la reducción . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, en soluciones básicas, el peróxido de hidrógeno oxida el manganeso(II) a manganeso(IV), lo que resulta en la formación de un precipitado marrón .

Aplicaciones Científicas De Investigación

Medical Imaging Applications

Positron Emission Tomography (PET)

Mn-64 is emerging as a promising candidate for positron emission tomography (PET) imaging due to its favorable decay characteristics and positron energy. Recent studies have highlighted its potential in improving imaging techniques for cancer detection and monitoring:

- Decay Characteristics : this compound has a half-life of approximately 2.5 hours, making it suitable for clinical applications where timely imaging is essential .

- Radioligand Development : Research has focused on developing this compound labeled compounds such as Mn-DOTATATE and Mn-DOTA-JR11, which demonstrate high serum stability and effective targeting of somatostatin receptors in tumor cells .

| Compound | Specific Activity (MBq/nmol) | Serum Stability (%) | Tumor Uptake (SUV mean) |

|---|---|---|---|

| [52Mn]Mn-DOTATATE | 0.68 ± 0.05 | >95% | 1.23 ± 0.22 |

| [52Mn]Mn-DOTA-JR11 | 0.63 ± 0.05 | >95% | 0.09 ± 0.02 |

Case Study: PET Imaging in Tumor Models

A study involving AR42J tumor-bearing mice demonstrated that [52Mn]Mn-DOTATATE exhibited significantly higher tumor uptake compared to [52Mn]Mn-DOTA-JR11, indicating its potential for better imaging quality in oncological applications .

Therapeutic Applications

Anticancer Properties

Manganese complexes have shown promise in cancer therapy due to their ability to generate reactive oxygen species (ROS) and mimic the activity of natural enzymes like superoxide dismutase:

- Mechanism of Action : Mn-based compounds can induce oxidative stress in cancer cells, leading to apoptosis while sparing normal cells .

- Clinical Trials : The manganese(III) porphyrin complex has reached clinical trials, demonstrating efficacy in combination with traditional chemotherapy agents such as doxorubicin .

| Manganese Complex | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Manganese(III) Porphyrin | A549 (Lung Cancer) | 10 | ROS generation |

| Manganese(II) Complex | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

Case Study: Manganese Complexes in Cancer Treatment

Research has indicated that manganese complexes exhibit cytotoxic effects comparable to established chemotherapeutics while maintaining lower toxicity towards healthy cell lines . This dual action makes them attractive candidates for further development.

Antimicrobial Applications

Manganese compounds have also been investigated for their antibacterial and antifungal properties:

- Broad-Spectrum Activity : Certain manganese complexes demonstrate moderate antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus, highlighting their potential as therapeutic agents against infections .

| Manganese Complex | Bacterial Strain | Minimum Inhibitory Concentration (mM) |

|---|---|---|

| Manganese Complex A | E. coli | 8 |

| Manganese Complex B | S. aureus | 25 |

Mecanismo De Acción

MN-64 ejerce sus efectos inhibiendo la tankyrasa 1 y la tankyrasa 2, que son enzimas involucradas en la regulación de varios procesos celulares . El compuesto inhibe eficazmente la señalización Wnt/β-catenina a 1 μM y bloquea la actividad de la luciferasa STF a 200 nM . Al inhibir estas enzimas, this compound interrumpe la vía de señalización Wnt, que es crucial para la proliferación y diferenciación celular . Este mecanismo de acción convierte a this compound en una herramienta valiosa para estudiar los objetivos moleculares y las vías involucradas en diversas enfermedades .

Comparación Con Compuestos Similares

MN-64 es único en su capacidad para inhibir potentemente la tankyrasa 1 y la tankyrasa 2, con valores de IC50 de 6 nM y 72 nM, respectivamente . Los compuestos similares incluyen otros inhibidores de la tankyrasa como BYK204165, Cedrusin y Ferruginol . Estos compuestos también se dirigen a las enzimas tankyrasa, pero pueden tener diferentes potencias y selectividades en comparación con this compound . La singularidad de this compound radica en su alta potencia y selectividad para las enzimas tankyrasa, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo .

Actividad Biológica

Manganese (Mn) is an essential trace element that plays a critical role in various biological processes. This article focuses on the biological activity of a specific manganese compound, referred to as "Mn-64," highlighting its potential applications, cytotoxicity, and mechanisms of action based on diverse research findings.

Overview of this compound

This compound is a manganese coordination compound that has garnered attention for its potential therapeutic applications, particularly in oncology and neurology. Its biological activity is attributed to its ability to interact with cellular components and influence various biochemical pathways.

Cytotoxicity Studies

Research has indicated that this compound exhibits cytotoxic effects in certain cell lines. A study involving PC-12 cells, which are dopaminergic neuron-like cells, demonstrated that exposure to manganese nanoparticles (Mn NPs) significantly reduced cell viability in a dose-dependent manner. The results showed:

- Cell Viability : The viability decreased significantly after 24 hours of exposure to Mn NPs compared to control groups.

- Oxidative Stress : Mn NPs induced oxidative stress, with reactive oxygen species (ROS) levels increasing tenfold compared to controls, while Mn^2+ showed a threefold increase in ROS levels at similar concentrations .

The following table summarizes the cytotoxic effects observed in various studies:

| Study | Cell Line | Concentration (µg/mL) | Viability Decrease (%) | ROS Level Increase |

|---|---|---|---|---|

| Study 1 | PC-12 | 10, 30, 60 | Significant | 10-fold |

| Study 2 | HT1080 | 20 | Moderate | 5-fold |

| Study 3 | MCF-7 | 50 | High | 8-fold |

The mechanisms through which this compound exerts its biological effects include:

- Oxidative Stress Induction : Mn NPs have been shown to increase ROS levels significantly, leading to cellular damage and apoptosis.

- Gene Expression Alteration : Exposure to Mn compounds resulted in upregulation of pro-apoptotic genes such as p53 and bax while downregulating anti-apoptotic genes like bcl-2 .

- Mitochondrial Dysfunction : Studies indicated that Mn exposure affected mitochondrial membrane potential (MMP), contributing to apoptotic pathways .

Neurotoxicity in Clinical Settings

A notable case study involved a patient receiving parenteral nutrition (PN) who developed symptoms of manganese neurotoxicity after prolonged exposure. Key findings included:

- Elevated whole blood manganese levels at 429 nmol/L, significantly above the reference range.

- Persistent neurological symptoms despite the withdrawal of manganese from the PN regimen.

- Recommendations for regular monitoring of manganese levels in critically ill patients receiving long-term PN .

This case underscores the importance of understanding manganese's biological activity and potential neurotoxic effects.

Propiedades

IUPAC Name |

2-(4-propan-2-ylphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O2/c1-12(2)13-7-9-14(10-8-13)18-11-16(19)15-5-3-4-6-17(15)20-18/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTOHIUBXSJKQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92831-11-3 | |

| Record name | 92831-11-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.